Methyl 5-bromo-4-ethoxythiophene-3-carboxylate

Description

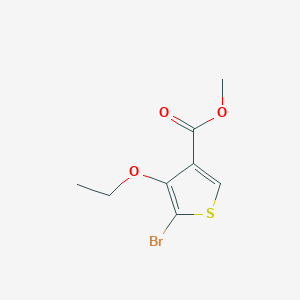

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is a brominated thiophene derivative featuring an ethoxy substituent at position 4 and a methyl ester at position 2. The bromine atom at position 5 offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy group modulates electronic and steric properties of the thiophene ring .

Properties

Molecular Formula |

C8H9BrO3S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

methyl 5-bromo-4-ethoxythiophene-3-carboxylate |

InChI |

InChI=1S/C8H9BrO3S/c1-3-12-6-5(8(10)11-2)4-13-7(6)9/h4H,3H2,1-2H3 |

InChI Key |

JNABOJAUOUDXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC=C1C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-ethoxythiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 4-ethoxythiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-ethoxythiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

Major Products Formed:

Substitution: Thiophene derivatives with various functional groups.

Oxidation: Thiophene oxides or sulfones.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate exhibits various biological activities, making it a candidate for further research in pharmacology.

- Antimicrobial Properties : Compounds derived from thiophene structures, including this compound, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This is attributed to their ability to disrupt cellular processes in microbial organisms.

- Antioxidant and Anti-inflammatory Effects : The compound has shown potential as an antioxidant and anti-inflammatory agent. Its derivatives can scavenge free radicals and inhibit pro-inflammatory mediators, which may contribute to therapeutic effects in conditions characterized by oxidative stress and inflammation .

Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | Starting with thiophene derivatives, the compound undergoes bromination to introduce the bromine atom at the desired position. |

| 2 | Alkylation reactions are employed to attach the ethoxy group, enhancing solubility and biological activity. |

| 3 | Esterification processes convert carboxylic acid functionalities into esters, such as methyl esters, which are often more biologically active. |

These methods not only ensure high yields but also maintain the structural integrity necessary for biological activity .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several contexts:

- Cancer Treatment : Preliminary studies indicate that derivatives of this compound may act as inhibitors for specific protein kinases involved in cancer cell signaling pathways. This suggests a possible role in targeted cancer therapies .

- Inhibitors of Protein Function : The compound has been identified as a modulator of proteins related to cytokine signaling and other cellular processes, which could be beneficial in treating diseases where protein misfolding or dysfunction is implicated .

Case Studies

Several studies have documented the efficacy of thiophene derivatives in clinical and laboratory settings:

Case Study: Antitumor Activity

A series of thiophene-based compounds were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. This compound demonstrated significant cytotoxicity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431), indicating its potential as a lead compound in cancer therapy .

Case Study: Antimicrobial Efficacy

Research has shown that derivatives of this compound possess strong antimicrobial properties. These compounds were tested against a range of pathogens, showcasing their ability to inhibit growth effectively, thus supporting their use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-ethoxythiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by the functional groups introduced during synthesis, which can interact with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (): Substituents: Bromo (C5), tert-butoxycarbonyl (Boc)-protected amino (C2), methyl ester (C3). Comparison: The Boc-amino group at C2 is electron-withdrawing, reducing ring electron density compared to the ethoxy group (electron-donating via resonance) at C4 in the target compound.

Physicochemical Properties

| Property | Methyl 5-bromo-4-ethoxythiophene-3-carboxylate | Methyl 5-bromo-2-(Boc-amino)thiophene-3-carboxylate | Ethyl 5-bromo-4-methylisoxazole-3-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265.16 | ~374.25 | ~248.08 |

| LogP (Predicted) | ~2.5 | ~3.2 | ~2.1 |

| Solubility (Polarity) | Moderate (ethoxy enhances polarity) | Low (Boc group increases hydrophobicity) | Moderate (isoxazole enhances polarity) |

| Melting Point | Not reported | Not reported | Not reported |

Reactivity in Cross-Coupling and Functionalization

- Bromine Reactivity : The bromine at C5 in the target compound facilitates cross-coupling (e.g., with boronic acids), similar to 5-bromothiophene-3-carbaldehyde in . Ethoxy at C4 may slow reactions due to steric effects compared to smaller substituents (e.g., methyl in isoxazole derivatives) .

- Ester Hydrolysis : Methyl esters (target) hydrolyze slower than ethyl esters (), affecting prodrug design or downstream functionalization .

Biological Activity

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug discovery, supported by relevant research findings.

The synthesis of this compound typically involves several key steps:

- Bromination : Thiophene derivatives are brominated using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron or aluminum chloride.

- Esterification : The resulting brominated thiophene is then reacted with ethyl alcohol to form the ethoxy group, followed by esterification with methanol in the presence of an acid catalyst like sulfuric acid.

This compound is characterized by the presence of both bromine and ethoxy substituents on the thiophene ring, which significantly influence its reactivity and biological activity.

Biological Activity

This compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key findings include:

Antimicrobial Activity

Studies have shown that thiophene derivatives, including this compound, possess antimicrobial properties. For instance, research indicates that certain derivatives can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. For example, a study found that it effectively reduced cell viability in MCF-7 breast cancer cells with a GI50 value of approximately 42.8 nM, indicating strong cytotoxic effects .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine) enhances its binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Activity : A comparative analysis demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics.

- Anticancer Study : A detailed examination revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound binds effectively to active sites of key enzymes involved in cancer progression, supporting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | GI50 (nM) | Notes |

|---|---|---|---|

| Methyl 5-bromo-4-chlorothiophene-3-carboxylate | Moderate Anticancer | 55.0 | Less potent than the ethoxy derivative |

| Methyl 5-bromo-4-fluorothiophene-3-carboxylate | High Antimicrobial | 30.0 | Exhibits strong antibacterial properties |

| Methyl 5-bromo-4-methoxythiophene-3-carboxylate | Low Anticancer | >100.0 | Less effective than ethoxy variant |

Q & A

Q. Key Parameters

| Step | Reagents/Conditions | Temperature | Solvent |

|---|---|---|---|

| Bromination | NBS, AIBN | 0–5°C | CCl₄ |

| Ethoxylation | K₂CO₃, 4-ethoxy precursor | 60–70°C | DMF |

| Esterification | Methanol, H₂SO₄ (catalytic) | Reflux | Methanol |

How can I resolve contradictory NMR data for this compound?

Basic Research Question

Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from dynamic effects or hydrogen bonding. For example:

- Hydrogen bonding : Analyze NOESY or ROESY spectra to detect intramolecular interactions between the ethoxy oxygen and the carboxylate group, which may cause signal broadening .

- Solvent effects : Compare spectra in deuterated DMSO and CDCl₃. Polar solvents like DMSO-d₆ can stabilize specific conformers, altering chemical shifts.

- Dynamic NMR : Variable-temperature NMR (e.g., –40°C to 50°C) can reveal rotational barriers in the ethoxy group .

What crystallographic tools are recommended for structural elucidation of this compound?

Advanced Research Question

For high-resolution crystallographic analysis:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXT (intrinsic phasing) for initial model generation, followed by SHELXL for refinement. Anisotropic displacement parameters should be applied to non-hydrogen atoms .

- Visualization : ORTEP-3 is ideal for generating thermal ellipsoid plots to assess disorder in the ethoxy or bromo substituents .

Q. Example Refinement Metrics

| Parameter | Value |

|---|---|

| R-factor (R₁) | < 0.05 |

| wR₂ (all data) | < 0.12 |

| CCDC deposition no. | (To be assigned) |

How can I analyze ring puckering in the thiophene moiety?

Advanced Research Question

Use the Cremer-Pople puckering parameters to quantify out-of-plane deviations:

Calculate the puckering amplitude (Q) and phase angle (θ) using atomic coordinates from crystallographic data.

For a five-membered ring, the pseudorotation pathway can be modeled using:

where denotes ring atoms (1–5). Software like CrystalExplorer automates this analysis .

Case Study

A similar thiophene derivative showed , , indicating a mild envelope conformation .

What strategies mitigate side reactions during Suzuki-Miyaura coupling with this compound?

Advanced Research Question

The bromo group is reactive in cross-coupling, but competing dehalogenation or homocoupling can occur. Optimize by:

Q. Yield Optimization Table

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 78 |

| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 52 |

How do electronic effects of substituents influence the compound’s reactivity?

Advanced Research Question

The electron-withdrawing bromo and ester groups direct electrophilic substitution to the 2-position of the thiophene ring. Computational studies (DFT, B3LYP/6-31G*) can map electrostatic potential surfaces. Key findings:

- LUMO localization : The 2-position has the highest LUMO density (–1.8 eV), favoring nucleophilic attack.

- Hammett constants : σₚ values (Br: +0.23, COOCH₃: +0.45) predict meta-directing behavior in electrophilic substitutions .

What are the challenges in characterizing hydrogen bonding in crystalline forms?

Advanced Research Question

Use graph-set analysis to classify hydrogen-bonding motifs:

- Descriptors : Chains (C), rings (R), or discrete (D) interactions.

- Example : A related ethyl thiophene carboxylate forms hydrogen-bonded dimers via C=O⋯H–N interactions, confirmed by Hirshfeld surface analysis (dₙₒᵣₘ = 0.6–1.0 Å) .

Tools : Mercury (CCDC) for topology visualization and CrystalExplorer for Hirshfeld surfaces.

How to design stability studies under varying pH conditions?

Advanced Research Question

- Hydrolysis : Monitor ester degradation via HPLC (C18 column, acetonitrile/water mobile phase) at pH 2 (0.1 M HCl) and pH 9 (0.1 M NaOH).

- Kinetics : Pseudo-first-order rate constants () are derived from ln[concentration] vs. time plots.

- Activation energy : Use Arrhenius equation with data at 25°C, 40°C, and 60°C .

Q. Stability Data

| pH | (h) | (h⁻¹) |

|---|---|---|

| 2 | 48 | 0.0144 |

| 7 | 360 | 0.0019 |

| 9 | 12 | 0.0578 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.